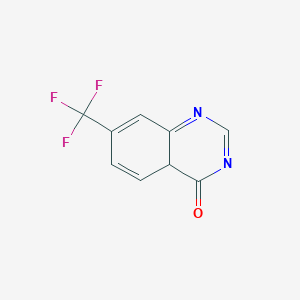

7-(trifluoromethyl)-4aH-quinazolin-4-one

描述

属性

分子式 |

C9H5F3N2O |

|---|---|

分子量 |

214.14 g/mol |

IUPAC 名称 |

7-(trifluoromethyl)-4aH-quinazolin-4-one |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4,6H |

InChI 键 |

WVNQNYLBADKHKQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC2=NC=NC(=O)C21)C(F)(F)F |

产品来源 |

United States |

准备方法

Key Protocol

- Starting Material : 7-Trifluoromethylanthranilic acid (or ester derivatives).

- Reagents : Formamide, acetic acid, and a base (e.g., ammonia or inorganic carbonates).

- Conditions : Mild temperatures (100–170°C) in an inert atmosphere.

Example :

A patent (EP1997812A1) demonstrated the synthesis of 6,7-dimethoxyquinazolin-4-one using methyl 4,5-dimethoxyanthranilate and formamide. Adapting this method, substituting the methoxy groups with CF₃ at position 7 would yield the target compound.

| Parameter | Value |

|---|---|

| Catalyst | Acetic acid + base (1:1) |

| Temperature | 150°C |

| Reaction Time | 2 hours |

| Yield (Analogous Case) | 93% |

Mechanism :

- Acylation : Anthranilic acid reacts with formamide to form an imidamide intermediate.

- Cyclization : Base-induced dehydration forms the quinazolin-4-one ring.

- Catalyst Role : Acetic acid acts as a proton donor, while the base neutralizes HCl byproducts.

One-Pot TFA/T3P-Mediated Trifluoromethylation

This scalable method employs trifluoroacetic acid (TFA) as a CF₃ source and utilizes T3P (triphenylphosphine) as a condensing agent.

Reaction Overview

Example :

For 2-trifluoromethylquinazolin-4-ones, TFA reacts with anthranilic acids and amines to introduce CF₃ at position 2. To target position 7, the anthranilic acid must already bear a CF₃ group at that position.

| Parameter | Value |

|---|---|

| CF₃ Source | TFA + T3P |

| Scalability | 80 g scale achieved |

| Yield (Analogous Case) | Up to 75% |

Limitation :

This method is restricted to position 2 substitution due to the reactivity of TFA. Position 7 substitution requires pre-existing CF₃ in the anthranilic acid.

Palladium-Catalyzed Carbonylative Synthesis

A recent method employs trifluoroacetimidoyl chlorides and amines with a heterogeneous Pd catalyst supported on activated carbon fibers (Pd/ACF).

Reaction Setup

- Substrates : Trifluoroacetimidoyl chloride + amine.

- Catalyst : Pd/ACF (recyclable).

- Conditions : CO atmosphere, mild temperatures.

Example :

This three-component reaction forms quinazolin-4-ones with CF₃ at position 2. For position 7, the acetimidoyl chloride must have CF₃ at the corresponding position.

| Parameter | Value |

|---|---|

| Catalyst | Pd/ACF (5% Pd loading) |

| Recyclability | 5 cycles (slight loss) |

| Yield (Analogous Case) | High efficiency |

Advantage :

The heterogeneous catalyst minimizes waste and enables recycling, aligning with green chemistry principles.

Suzuki-Miyaura Cross-Coupling

For post-functionalization, halogenated quinazolin-4-ones undergo cross-coupling with trifluoromethyl boronic acids.

Procedure

- Halogenation : Introduce a bromine or iodine at position 7.

- Coupling : React with CF₃B(OH)₂ using a Pd catalyst.

Example :

A study synthesized 2,6-disubstituted quinazolin-4-ones via Suzuki coupling. Adapting this, a bromine at position 7 could couple with a trifluoromethyl boronic acid.

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Base | K₂CO₃ |

| Solvent | Toluene/dioxane |

| Temperature | 120°C (microwave) |

Challenge :

Trifluoromethyl boronic acids are less reactive, requiring optimized conditions.

Oxidant-Free Sulfonyl Azide Coupling

A Cu-catalyzed reaction between 2-aminobenzamides and sulfonyl azides forms quinazolin-4-ones without oxidants.

Post-Functionalization via Nucleophilic Substitution

Starting with a 7-haloquinazolin-4-one, CF₃ can be introduced using reagents like CF₃Cu or CF₃I.

Example :

7-Bromoquinazolin-4-one reacts with CF₃I under UV light or radical conditions.

| Parameter | Value |

|---|---|

| Reagent | CF₃I |

| Conditions | UV light, DMF |

| Yield | Requires optimization |

Note : This method is less explored in the literature but represents a viable pathway.

Comparative Analysis of Methods

化学反应分析

Types of Reactions: 7-(Trifluoromethyl)-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazolinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinazoline derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

科学研究应用

Anticancer Activity

The quinazoline scaffold, including 7-(trifluoromethyl)-4aH-quinazolin-4-one, has been extensively studied for its anticancer properties. Research indicates that derivatives of quinazoline can act as potent inhibitors of key signaling pathways involved in tumor growth.

- Mechanism of Action : Compounds like this compound have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis. A study highlighted the dual inhibitory effects against EGFR/VEGFR-2 kinases, suggesting that such compounds could be effective in targeting multiple pathways in cancer therapy .

- Case Studies : In vitro studies using various cancer cell lines have demonstrated that quinazoline derivatives induce apoptosis and inhibit cell proliferation. For instance, synthesized compounds were tested against colon, liver, breast, and lung cancer cells, showing promising antiproliferative activity .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives is another area of interest. The compound has been evaluated for its ability to modulate inflammatory pathways.

- Research Findings : Certain derivatives have been synthesized and tested for their anti-inflammatory activity, with results indicating significant inhibition of pro-inflammatory cytokines. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Antidiabetic Activity

Recent studies have also explored the antidiabetic properties of quinazoline derivatives. The ability to inhibit enzymes involved in glucose metabolism presents a novel therapeutic avenue.

- Enzyme Inhibition : Research indicates that compounds based on the quinazoline structure can effectively inhibit alpha-amylase and alpha-glucosidase, enzymes critical in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, making these compounds potential candidates for managing diabetes .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical strategies aimed at enhancing its biological activity.

- Synthetic Routes : The compound can be synthesized through methods involving trifluoromethylation reactions, which introduce the trifluoromethyl group into the quinazoline framework. Such modifications are crucial for improving pharmacokinetic properties and biological efficacy .

Summary Table of Applications

作用机制

The mechanism of action of 7-(trifluoromethyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.

相似化合物的比较

Substituent Position and Electronic Effects

The position of the CF₃ group significantly influences reactivity and biological interactions. Key comparisons include:

Key Observations :

- Position 2 vs. 3: CF₃ at position 2 (as in ) may hinder steric access to the quinazolinone core compared to position 7.

Key Observations :

Key Observations :

- Hydroxy or amino substituents (e.g., 7-amino derivatives ) may enhance hydrogen-bonding interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。